Regioisomeric Differentiation: 2,6-Dimethylphenoxy vs. 3,5-Dimethylphenoxy Substitution Impact on Molecular Properties
The 2,6-dimethylphenoxy substitution pattern differentiates this compound from its closest commercially available regioisomer, 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetamide (CAS 1706456-68-9). Both compounds share identical molecular formula (C₁₅H₂₂N₂O₃) and molecular weight (278.35 g/mol), but differ fundamentally in the spatial orientation of the methyl groups on the aromatic ring . The 2,6-(ortho,ortho') configuration places both methyl groups adjacent to the phenoxy oxygen, creating a sterically shielded environment with restricted conformational flexibility. In contrast, the 3,5-regioisomer positions methyl groups meta to the oxygen, resulting in a more sterically accessible phenoxy moiety with distinct hydrogen-bonding potential and different logP . This structural divergence has been shown in the broader 2-(substituted phenoxymethyl)morpholine class to translate into differential pharmacological outcomes; in the Muro et al. study, unsubstituted 2-(phenoxymethyl)morpholine exhibited no significant activity in either reserpine ptosis or antihypoxia models, while specific aryl substitutions conferred measurable efficacy with RD₃₀ values ranging from 3 to 12 mg/kg and survival times from 346.7 to 515.0 seconds depending on the substitution pattern and position [1].
| Evidence Dimension | Steric accessibility of phenoxy oxygen and aromatic ring substitution pattern |
|---|---|
| Target Compound Data | 2,6-Dimethylphenoxy (ortho,ortho'-dimethyl): Both methyl groups adjacent to oxygen; SMILES: O=C(N)CN1CC(COC2=C(C)C=CC=C2C)OCC1 |
| Comparator Or Baseline | 3,5-Dimethylphenoxy (meta,meta'-dimethyl): Both methyl groups meta to oxygen; SMILES: CC1=CC(=CC(=C1)OCC2CN(CCO2)CC(=O)N)C |
| Quantified Difference | Qualitative steric and electronic difference; no direct comparative bioactivity data available for these specific regioisomers. Class-level precedent: substitution pattern and position altered RD₃₀ in reserpine ptosis assay by 4-fold and antihypoxia survival time by 1.5-fold across related analogs [1]. |
| Conditions | Structural comparison based on SMILES and InChI data from vendor catalogs; pharmacological class data from Muro et al. 1986 in vivo mouse models. |
Why This Matters
For researchers conducting structure-activity relationship (SAR) studies or requiring a specific steric configuration for receptor docking, the 2,6- vs. 3,5-regioisomeric distinction is critical for experimental reproducibility and target engagement expectations.
- [1] Muro T, Yuki H, Kawakita T, et al. Syntheses and Pharmacological Activities of 2-(Substituted Phenoxymethyl)morpholine Derivatives. Yakugaku Zasshi. 1986;106(9):764-774. View Source
